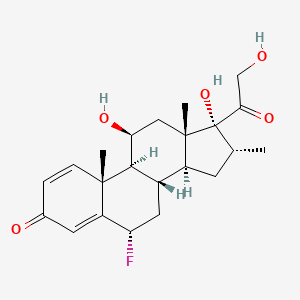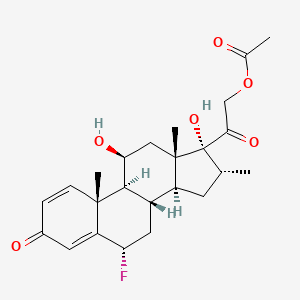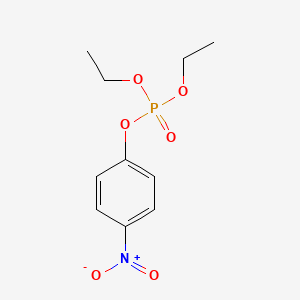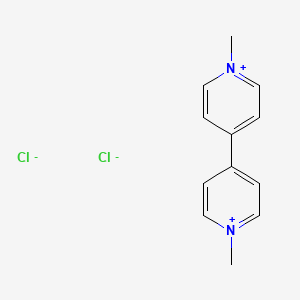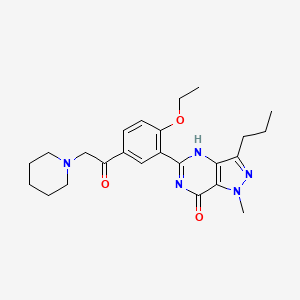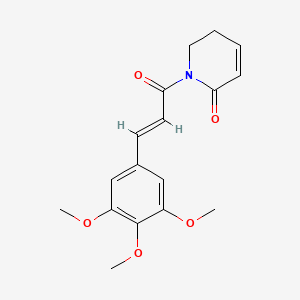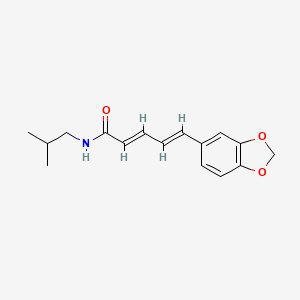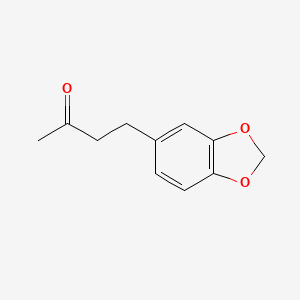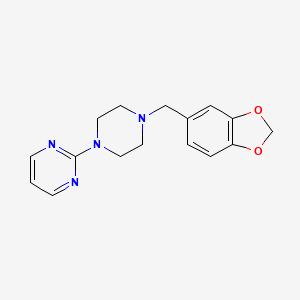
PKI-166
概要
説明
PKI-166 is a small molecule drug that acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase. It was initially developed by Novartis Pharma AG and has shown potential in treating various types of cancer, particularly those associated with the activation of epidermal growth factor receptor and HER2/neu-mediated signal transduction pathways .
科学的研究の応用
Chemistry: PKI-166 serves as a model compound for studying the inhibition of epidermal growth factor receptor tyrosine kinase.
Biology: It is used to investigate the role of epidermal growth factor receptor signaling in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: this compound has shown promise in the treatment of cancers, particularly those that are epidermal growth factor receptor-dependent. .
作用機序
PKI-166 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The primary molecular targets of this compound are the epidermal growth factor receptor and HER2/neu receptors .
生化学分析
Biochemical Properties
PKI-166 interacts with the EGFR, a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival . By inhibiting the tyrosine kinase activity of EGFR, this compound can block these signaling pathways, thereby inhibiting the growth and metastasis of cancer cells .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit EGFR autophosphorylation in a dose-dependent manner in human pancreatic cancer cells . Furthermore, it can enhance the cytotoxicity of cells when used in combination with other drugs like Gemcitabine .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the intracellular kinase domain of EGFR, thereby inhibiting its activity . This inhibition prevents the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent antiproliferative activity in several EGFR-dependent tumor models following oral administration
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving hypertensive chronic kidney disease model rats, this compound was administered at different doses, and it was found that higher doses of this compound resulted in a significant attenuation of hypertension progression .
準備方法
The synthesis of PKI-166 involves several steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the phenyl and hydroxyphenyl groups through substitution reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, purity, and yield. This typically requires optimization of reaction conditions, choice of solvents, and purification techniques.
化学反応の分析
PKI-166 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and hydroxyphenyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolo[2,3-d]pyrimidine core.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
類似化合物との比較
PKI-166 is unique in its dual inhibition of both epidermal growth factor receptor and HER2/neu receptors. Similar compounds include:
Gefitinib: Another epidermal growth factor receptor inhibitor, but with a different chemical structure.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor but has distinct pharmacokinetic properties.
Lapatinib: Inhibits both epidermal growth factor receptor and HER2/neu, similar to this compound, but with a different mechanism of action and clinical profile
This compound stands out due to its potent inhibition of both epidermal growth factor receptor and HER2/neu, making it a valuable compound in the study and treatment of epidermal growth factor receptor-dependent cancers.
特性
IUPAC Name |
4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYJULCDUUATMC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346629 | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
187724-61-4 | |
| Record name | PKI 166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 187724-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PKI-166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



